molecular formula C15H14N2O B1322068 2-Benzyl-5-methoxy-1H-benzo[D]imidazole CAS No. 40608-76-2

2-Benzyl-5-methoxy-1H-benzo[D]imidazole

Cat. No.: B1322068
CAS No.: 40608-76-2
M. Wt: 238.28 g/mol
InChI Key: ZCDXPXLZBRYOEV-UHFFFAOYSA-N
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Description

2-Benzyl-5-methoxy-1H-benzo[D]imidazole is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition in Acidic Solutions : Imidazole derivatives, including those related to 2-Benzyl-5-methoxy-1H-benzo[D]imidazole, have been studied for their potential as corrosion inhibitors in acidic environments. These derivatives show strong adsorption following the Langmuir model and exhibit mixed-type corrosion inhibition, suggesting their utility in protecting metals like mild steel in corrosive environments (Prashanth et al., 2021).

Spectroscopic and Structural Analysis

  • Quantum Mechanical and Spectroscopic Studies : A study on 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione, a compound similar to this compound, involved detailed theoretical analysis of its molecular structure, spectroscopic characteristics, and thermodynamic properties using density functional theory (DFT) and spectroscopic methods. This type of analysis is crucial for understanding the physical and chemical properties of these compounds (Pandey et al., 2017).

Synthesis and Characterization

  • Efficient Synthesis Techniques : Research on benzimidazole derivatives, including those structurally related to this compound, demonstrates the advancement in synthesis methods. For example, a study discusses a microwave-assisted linear approach for synthesizing highly substituted benzo[d]imidazole derivatives, highlighting the efficiency and potential application in drug discovery programs (Chanda et al., 2012).

Antibacterial Applications

  • Antibacterial Activity : Benzimidazole and its derivatives have been investigated for their antibacterial properties. A study on 1-(3-methoxy,4-hydroxy benzyl)-2-(3-methoxy,4-hydroxy phenyl)-1H-Benzo[d] imidazole showed significant antibacterial activity, demonstrating its potential use in addressing microbial infections (Zuo-an, 2012).

Vasorelaxant and Antihypertensive Effects

  • Vasorelaxant and Antihypertensive Effects : Research on benzimidazole derivatives has also explored their potential in treating cardiovascular conditions. Forinstance, a study on a series of 1H-benzo[d]imidazole analogues revealed their vasorelaxant and antihypertensive effects. One particular derivative exhibited significant ex vivo relaxant response and showed promising results in lowering blood pressure in spontaneously hypertensive rats, indicating its potential for treating hypertension (Navarrete-Vázquez et al., 2010).

Antioxidant and Antimicrobial Activities

  • Antioxidant and Antimicrobial Properties : A study synthesized a series of benzimidazole derivatives and evaluated them for antioxidant and antimicrobial activities. Some compounds displayed high activity against various bacterial strains and also showed significant antioxidant properties. This research suggests the potential of these compounds in pharmaceutical applications for treating infections and oxidative stress-related conditions (Bassyouni et al., 2012).

Immunobiological Activity

  • Immunotherapeutic Potential : Benzimidazole compounds have been investigated for their immunobiological activities. For example, certain benzylbenzoate derivatives, structurally related to benzimidazoles, were found to stimulate macrophage functions, indicating their potential as immunotherapeutic agents for treating infectious diseases (Choi et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, and there are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests a promising future for the development of new drugs based on the imidazole scaffold.

Biochemical Analysis

Biochemical Properties

2-Benzyl-5-methoxy-1H-benzo[D]imidazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including cell growth and differentiation. Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating caspases and other apoptotic proteins. It also affects cell cycle regulation by inhibiting cyclin-dependent kinases, leading to cell cycle arrest .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, by binding to tyrosine kinases, it inhibits their activity, which in turn affects downstream signaling pathways. Additionally, this compound can interact with transcription factors, altering gene expression and leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function. Additionally, the compound can influence the levels of cofactors, such as NADH and ATP, which are essential for cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cell membranes and accumulate in target tissues .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production .

Properties

IUPAC Name

2-benzyl-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-18-12-7-8-13-14(10-12)17-15(16-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDXPXLZBRYOEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621445
Record name 2-Benzyl-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40608-76-2
Record name 2-Benzyl-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iron (Fe) (124.7 mmole, 6.97 g) is added to a solution of N-(4-methoxy-2-nitrophenyl) phenylacetamide (18.5 mmole, 5.0 g) in acetic acid (130 ml). The mixture is refluxed for two hours and is stirred at room temperature for 48 hours. The solvent is evaporated. Recrystallisation from ethyl. acetate gives the title product as a light yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step One
Name
Quantity
6.97 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.